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molecular formula C14H18O2Si B6318049 4-Trimethylsilanylethynyl-benzoic acid ethyl ester CAS No. 150969-54-3

4-Trimethylsilanylethynyl-benzoic acid ethyl ester

Cat. No. B6318049
M. Wt: 246.38 g/mol
InChI Key: HGAVGUOKLFNPCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05929120

Procedure details

TMS-acetylene (Aldrich) (5.0 mL, 35.5 mmol), ethyl 4-bromobenzoate (58 mL, 35.5 mmol) and Et3N (20 mL, 144 mmol) were combined in 50 mL CH3CN in a glass pressure tube. (Ph3P)2PdCl2 (198 mg, 0.28 mmol) and CuI (100 mg, 0.53 mmol) were added, and the reaction was sealed and heated at 100° for 18 h. Dilution with EtOAc, washing twice with water, then brine, drying and concentration provided 29-1 as a brown liquid.
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
58 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
198 mg
Type
catalyst
Reaction Step Two
Name
CuI
Quantity
100 mg
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Si:1]([C:5]#[CH:6])([CH3:4])([CH3:3])[CH3:2].Br[C:8]1[CH:18]=[CH:17][C:11]([C:12]([O:14][CH2:15][CH3:16])=[O:13])=[CH:10][CH:9]=1.CCN(CC)CC>CC#N.Cl[Pd](Cl)([P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1)[P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1.[Cu]I>[CH3:2][Si:1]([C:5]#[C:6][C:8]1[CH:18]=[CH:17][C:11]([C:12]([O:14][CH2:15][CH3:16])=[O:13])=[CH:10][CH:9]=1)([CH3:4])[CH3:3] |^1:31,50|

Inputs

Step One
Name
Quantity
5 mL
Type
reactant
Smiles
[Si](C)(C)(C)C#C
Name
Quantity
58 mL
Type
reactant
Smiles
BrC1=CC=C(C(=O)OCC)C=C1
Name
Quantity
20 mL
Type
reactant
Smiles
CCN(CC)CC
Name
Quantity
50 mL
Type
solvent
Smiles
CC#N
Step Two
Name
Quantity
198 mg
Type
catalyst
Smiles
Cl[Pd]([P](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)([P](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)Cl
Name
CuI
Quantity
100 mg
Type
catalyst
Smiles
[Cu]I

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction was sealed
TEMPERATURE
Type
TEMPERATURE
Details
heated at 100° for 18 h
Duration
18 h
WASH
Type
WASH
Details
Dilution with EtOAc, washing twice with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
brine, drying
CONCENTRATION
Type
CONCENTRATION
Details
concentration

Outcomes

Product
Name
Type
product
Smiles
C[Si](C)(C)C#CC1=CC=C(C(=O)OCC)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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